Imidazo[1,5-a]pyridine-7-carbaldehyde chemical structure and properties
Imidazo[1,5-a]pyridine-7-carbaldehyde chemical structure and properties
This is an in-depth technical guide on Imidazo[1,5-a]pyridine-7-carbaldehyde , designed for researchers and drug discovery professionals.
CAS Number: 1558166-65-6 (Aldehyde) | Core Scaffold CAS: 274-47-5
Executive Summary & Structural Analysis
Imidazo[1,5-a]pyridine-7-carbaldehyde is a bicyclic, nitrogen-containing heterocycle characterized by a fused pyridine and imidazole ring system. Unlike its more common isomers (1- or 3-carbaldehyde), the 7-isomer places the reactive formyl group on the pyridine ring, distal from the bridgehead nitrogen. This specific substitution pattern preserves the nucleophilic character of the imidazole moiety (C1/C3 positions) while providing an electrophilic handle at the C7 position, making it a valuable "bifunctional" scaffold for fragment-based drug discovery (FBDD) and fluorescent probe development.
Chemical Structure & Numbering
The imidazo[1,5-a]pyridine core is a 10
-
Position 4: Bridgehead Nitrogen (electron-donating into the
-system). -
Position 2: Imidazole Nitrogen (sp
, lone pair in plane). -
Position 7: The site of the aldehyde group, located meta to the bridgehead nitrogen on the pyridine ring.
Figure 1: Connectivity and IUPAC numbering of the core scaffold. The 7-position is electronically distinct from the electron-rich 1 and 3 positions.
Physical & Electronic Properties
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | Pale yellow to brown solid | Conjugation extends absorption into visible region. |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in non-polar alkanes. |
| Electronic Character | Amphoteric Reactivity | C1/C3 are nucleophilic (Ar-H); C7-CHO is electrophilic. |
| Fluorescence | Blue/Green Emission | Core is a known fluorophore; CHO acts as a quencher (PET) until reacted. |
Synthetic Methodologies
Synthesizing the 7-carbaldehyde isomer presents a specific regiochemical challenge. Unlike the 1- or 3-isomers, which can be accessed via direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on the electron-rich imidazole ring, direct formylation of imidazo[1,5-a]pyridine does NOT yield the 7-isomer. The 7-position is on the electron-deficient pyridine ring.
Authoritative Protocol: The only reliable route is a de novo cyclization using a pre-functionalized pyridine precursor.
Recommended Route: Cyclization of 4-Substituted Pyridines
This protocol utilizes methyl 2-(aminomethyl)isonicotinate as the starting material. The ester at the 4-position of the pyridine becomes the substituent at the 7-position of the fused system.
Step 1: Cyclization to the Core
-
Reagents: Methyl 2-(aminomethyl)isonicotinate, Triethyl orthoformate (TEOF), Formic acid (cat).
-
Conditions: Reflux (100–110 °C), 4–6 hours.
-
Mechanism: Condensation of the primary amine with TEOF followed by cyclodehydration.
Step 2: Functional Group Interconversion (Ester to Aldehyde)
Direct reduction of the ester to aldehyde using DIBAL-H is possible but often difficult to control (over-reduction to alcohol is common). A two-step "Reduce-Oxidize" sequence is more robust for scale-up.
-
Reduction: LiAlH
(0.5 equiv) or NaBH /CaCl in THF Yields 7-hydroxymethyl intermediate. -
Oxidation: MnO
(10 equiv) in DCM or Swern Oxidation Yields 7-carbaldehyde .
Figure 2: The reliable synthetic pathway avoids regioselectivity issues by establishing the carbon framework prior to ring closure.
Experimental Protocol (Representative)
Safety: Work in a fume hood. Imidazo[1,5-a]pyridines can be potential irritants.
-
Cyclization: Dissolve methyl 2-(aminomethyl)isonicotinate (10 mmol) in triethyl orthoformate (10 mL). Add 2 drops of formic acid. Heat to reflux for 5 hours. Evaporate volatiles under reduced pressure. Purify residue by flash chromatography (EtOAc/Hexane) to obtain the 7-ester.
-
Reduction: Dissolve the ester (5 mmol) in anhydrous THF (20 mL) at 0 °C. Add LiAlH
(2.5 mmol) portion-wise. Stir for 1 hour. Quench with Glauber’s salt (Na SO ·10H O). Filter and concentrate to give the crude alcohol. -
Oxidation: Dissolve the crude alcohol in DCM (30 mL). Add activated MnO
(50 mmol). Stir at room temperature for 12 hours. Filter through Celite. Concentrate to afford Imidazo[1,5-a]pyridine-7-carbaldehyde .
Reactivity & Applications in Drug Discovery[1]
Chemical Reactivity Profile
The 7-carbaldehyde offers orthogonal reactivity. The aldehyde is susceptible to nucleophilic attack, while the C1 and C3 positions remain open for Electrophilic Aromatic Substitution (EAS) or C-H activation.
-
Aldehyde Condensation: Readily forms Schiff bases, hydrazones, and oximes. Used to attach the scaffold to fluorophores or target-binding motifs.
-
C-H Activation (C3): The proton at C3 is acidic and can be lithiated or activated via Pd-catalysis (arylation) to increase molecular complexity.
-
C-H Activation (C1): Less acidic than C3 but accessible via oxidative coupling.
Medicinal Chemistry Utility
The imidazo[1,5-a]pyridine scaffold is a bioisostere for indole and azaindole.
-
IDO1 Inhibitors: Derivatives of this core have been explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The 7-substituent can project into the accessory pocket of the enzyme.
-
Kinase Inhibition: The planar structure mimics the adenine ring of ATP. The 7-aldehyde can be converted to an amine or amide to interact with the hinge region or solvent-exposed areas of kinases.
-
Fluorescent Probes: The 7-carbaldehyde is a "turn-on" sensor precursor. The aldehyde group quenches the native fluorescence of the imidazopyridine via Photoinduced Electron Transfer (PET). Reaction with a target (e.g., hydrazine, cysteine) restores the push-pull electronic system, activating strong fluorescence.
References
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PubChem. (n.d.).[1] Imidazo[1,5-a]pyridine-7-carbaldehyde. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Beilstein J. Org. Chem. (2020).[2][3] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Retrieved from [Link]
